molecular formula C18H15NO2 B008497 Ethyl 3-phenylisoquinoline-4-carboxylate CAS No. 109802-64-4

Ethyl 3-phenylisoquinoline-4-carboxylate

Cat. No.: B008497
CAS No.: 109802-64-4
M. Wt: 277.3 g/mol
InChI Key: VDXIIVMJKHHOJJ-UHFFFAOYSA-N
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Description

Ethyl 3-phenylisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines This compound is characterized by the presence of an ethyl ester group at the 4-position and a phenyl group at the 3-position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-phenylisoquinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. The subsequent steps include esterification and functional group modifications to introduce the ethyl ester and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenylisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-phenylisoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-phenylisoquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Ethyl 3-phenylisoquinoline-4-carboxylate can be compared with other isoquinoline derivatives such as:

    Isoquinoline: The parent compound with a simpler structure.

    Quinoline: A structurally related compound with a nitrogen atom at a different position.

    Phenylisoquinoline: Lacks the ethyl ester group but has similar structural features.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-phenylisoquinoline-4-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive review of the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Overview

This compound belongs to the isoquinoline family, characterized by a nitrogen-containing heterocyclic structure. Its synthesis typically involves multi-step reactions, such as the Pictet-Spengler reaction, followed by esterification and functional group modifications. The compound has garnered attention for its potential therapeutic applications, especially in combating various diseases.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of this compound against several bacterial strains. In a comparative study, the compound exhibited varying degrees of inhibition against common pathogens:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/ml
Staphylococcus aureus32
Streptococcus pneumoniae64
Pseudomonas aeruginosa128
Escherichia coli16

The results indicate that while the compound shows moderate activity against these strains, further optimization may enhance its efficacy .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. A study focusing on its effects on cancer cell lines revealed significant cytotoxicity:

  • Cell Lines Tested : MGC-803 (gastric cancer), HGC-27 (gastric cancer)
  • IC50 Values :
    • MGC-803: 5.1 μM
    • HGC-27: 7.6 μM

Mechanistic studies indicated that the compound induces apoptosis in cancer cells and inhibits cell migration and invasion, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that lead to apoptosis or cell cycle arrest.

The exact mechanism remains an area for further investigation, but preliminary data suggest that it may disrupt key processes in both microbial and cancerous cells .

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study detailed the synthesis of various isoquinoline derivatives, including this compound, and evaluated their biological activities against bacterial strains and cancer cell lines. The findings supported its potential as an effective antimicrobial and anticancer agent .
  • Comparative Studies : In comparative assays with known antimicrobial agents, this compound showed promising results, indicating that it could serve as a lead compound for further drug development .

Properties

IUPAC Name

ethyl 3-phenylisoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-2-21-18(20)16-15-11-7-6-10-14(15)12-19-17(16)13-8-4-3-5-9-13/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXIIVMJKHHOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457139
Record name Ethyl 3-phenylisoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109802-64-4
Record name Ethyl 3-phenylisoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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